Iometopane (123I) is classified as a neuro-imaging radiopharmaceutical. It is an analogue of cocaine and is specifically designed for single photon emission computed tomography (SPECT) imaging to assess dopamine transporter levels in the brain. The compound is marketed under various trade names, including Datscan and Striascan, and is manufactured by GE Healthcare . Iometopane contains the radioactive isotope iodine-123, which has a half-life of approximately 13 hours and emits gamma photons suitable for imaging applications .
The synthesis of iometopane involves the radioiodination of the precursor compound using iodine-123. A typical synthesis method includes the following steps:
Iometopane has a complex molecular structure characterized by its formula with a molar mass of 431.290 g/mol . The structure includes:
The three-dimensional conformation of iometopane allows it to effectively bind to dopamine transporters in the brain, facilitating its use in SPECT imaging.
Iometopane undergoes several chemical reactions during its synthesis and application:
The mechanism of action of iometopane involves its selective binding to dopamine transporters in presynaptic neurons within the striatum. Upon injection into patients:
Iometopane exhibits several notable physical and chemical properties:
The pharmacokinetics indicate rapid clearance from blood circulation post-injection, with significant excretion occurring through renal pathways within 24 hours .
Iometopane (123I) has significant applications in clinical practice:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0